3-Phenylbutane-1,3-diol

Descripción general

Descripción

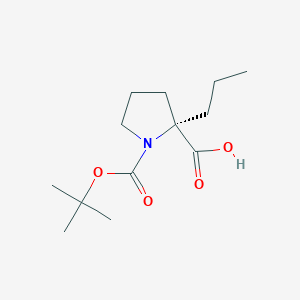

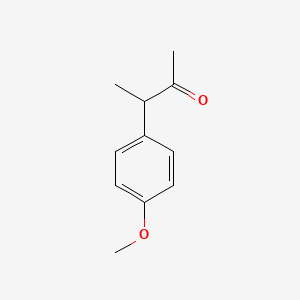

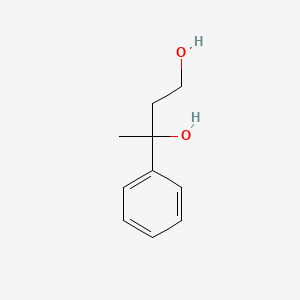

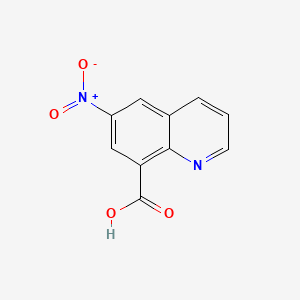

3-Phenylbutane-1,3-diol is an organic compound with the molecular formula C10H14O2 . It has an average mass of 166.217 Da and a monoisotopic mass of 166.099380 Da .

Synthesis Analysis

The synthesis of 1,3-diols, such as 3-Phenylbutane-1,3-diol, has been a topic of interest in organic chemistry . A common method involves the use of biocatalysts for the stereoselective synthesis of 1,3-diols . This process often involves one-pot strategies where several reactions are conducted sequentially in the same reaction vessel, without the isolation of intermediates .Molecular Structure Analysis

The molecular structure of 3-Phenylbutane-1,3-diol consists of a butane-1,3-diol backbone with a phenyl group attached . The 3D structure of the compound can be viewed using specific software .Physical And Chemical Properties Analysis

3-Phenylbutane-1,3-diol has a molecular formula of C10H14O2 . It has an average mass of 166.217 Da and a monoisotopic mass of 166.099380 Da .Aplicaciones Científicas De Investigación

Autoxidation Studies

3-Phenylbutane-1,3-diol has been studied in the context of autoxidation processes. In a study on the autoxidation of 1-phenylbuta-1,3-diene and 2-phenylbuta-1,3-diene, hydrogenation of the formed polymeric peroxides yielded 1-phenylbutane-3,4-diol, demonstrating its relevance in understanding the mechanisms of autoxidation and the formation of polymeric products (Blau, Voerckel, & Willecke, 1986).

Antifungal Activities

The compound's derivatives, such as anti-2,4-bis(X-phenyl)pentane-2,4-diols, have been evaluated for their antifungal properties. These derivatives showed potential in vitro antifungal activities against several fungal species, highlighting the compound's role in developing new antifungal agents (Jiao, Cao, & Zhao, 2012).

Coordination Chemistry

In coordination chemistry, derivatives of 3-Phenylbutane-1,3-diol have been synthesized for complexation with metals like copper(II). The study of these complexes provides insights into tautomeric balances and coordination geometries, which are crucial in the field of inorganic chemistry and materials science (Kopylovich et al., 2011).

Intramolecular Hydrogen Bonding Studies

Research has been conducted on the crystal structure of 1,1-diphenylbutane-1,3-diol, a structurally similar compound, which is unique for its intramolecular hydrogen bonding. Such studies are important for understanding molecular interactions and bonding in organic compounds (Carvalho, Arnold, Bott, & Smith, 1996).

Catalytic Reactions

The compound's relevance in catalytic reactions is noted in studies where 1,3-dicarbonyl compounds, including similar structures, were used as ligands in Pd-catalyzed reactions. This demonstrates its potential in facilitating organic synthesis and catalysis (Cui, Li, Liu, & Guo, 2007).

Reduction and Acetylation Studies

Research on the reduction of 1-phenylbutane-1,3-dione, structurally related to 3-Phenylbutane-1,3-diol, with lithium aluminum hydride, followed by acetylation of the products, has provided valuable insights into reaction mechanisms and product formation in organic chemistry (Zivkovic-Stosic & Radulović, 2021).

Biological Studies

The compound has been studied for its potential biological applications. For instance, metal(II) complexes of its derivatives have been investigated for their antibacterial and antioxidant properties, showing significant activities in these areas (Ejidike & Ajibade, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

3-phenylbutane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-10(12,7-8-11)9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNJVHGCZBNKBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462436 | |

| Record name | 3-phenylbutane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylbutane-1,3-diol | |

CAS RN |

7133-68-8 | |

| Record name | 3-phenylbutane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B3056342.png)

![2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3056344.png)

![S-[(Diethoxyphosphoryl)methyl] ethanethioate](/img/structure/B3056350.png)